4-Defluoro-2-fluoro haloperidol decanoate-d19
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Overview
Description
4-Defluoro-2-fluoro haloperidol decanoate-d19 is a deuterium-labeled compound with a molecular formula of C31D19H23FNO3 and a molecular weight of 514.786 g/mol . This compound is a high-purity active pharmaceutical ingredient designed for advanced research applications . It is a derivative of haloperidol, a well-known antipsychotic medication, and is used primarily in scientific research.
Preparation Methods
The synthesis of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves multiple steps, including the introduction of deuterium and fluorine atoms into the haloperidol structure. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of deuterated reagents and fluorinating agents under controlled conditions to achieve the desired substitution on the haloperidol decanoate backbone .
Chemical Reactions Analysis
4-Defluoro-2-fluoro haloperidol decanoate-d19 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, which are used to reduce specific functional groups within the compound.
Scientific Research Applications
4-Defluoro-2-fluoro haloperidol decanoate-d19 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of haloperidol derivatives.
Biology: Employed in the investigation of receptor binding and signal transduction pathways.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of haloperidol derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes
Mechanism of Action
The mechanism of action of 4-Defluoro-2-fluoro haloperidol decanoate-d19 involves its interaction with dopamine receptors in the brain. By binding to these receptors, it inhibits the action of dopamine, a neurotransmitter involved in mood regulation and psychotic disorders. This interaction leads to a reduction in psychotic symptoms and stabilization of mood .
Comparison with Similar Compounds
4-Defluoro-2-fluoro haloperidol decanoate-d19 is unique due to its deuterium labeling and specific fluorine substitution. Similar compounds include:
Haloperidol decanoate: The parent compound without deuterium or fluorine substitution.
Fluorinated haloperidol derivatives: Compounds with different fluorine substitutions on the haloperidol structure.
Deuterated haloperidol derivatives: Compounds with deuterium labeling but without fluorine substitution
These similar compounds differ in their pharmacokinetic properties, receptor binding affinities, and overall efficacy in research applications.
Properties
Molecular Formula |
C31H42FNO3 |
---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
[1-[4-(2-fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecadeuteriodecanoate |
InChI |
InChI=1S/C31H42FNO3/c1-2-3-4-5-6-7-11-20-30(35)36-31(26-15-9-8-10-16-26)21-24-33(25-22-31)23-14-19-29(34)27-17-12-13-18-28(27)32/h8-10,12-13,15-18H,2-7,11,14,19-25H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,11D2,20D2 |
InChI Key |
NNRZAPWMNLBZDV-NUHNGKHESA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Canonical SMILES |
CCCCCCCCCC(=O)OC1(CCN(CC1)CCCC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 |
Origin of Product |
United States |
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